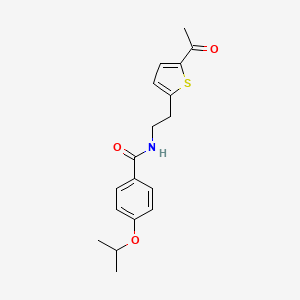

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide is a synthetic benzamide derivative characterized by a 4-isopropoxy-substituted benzene ring linked to a thiophene-containing side chain via an ethyl spacer. The thiophene moiety is further functionalized with an acetyl group at the 5-position (Figure 1).

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-12(2)22-15-6-4-14(5-7-15)18(21)19-11-10-16-8-9-17(23-16)13(3)20/h4-9,12H,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDNYISQQOTYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Linker Formation: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the acetylated thiophene.

Benzamide Formation: The final step involves the formation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes.

Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Key structural elements of the target compound and analogs are summarized below:

Key Observations:

- Benzamide Core : The target compound and 1a () share a benzamide backbone, but differ in substituents. The 4-isopropoxy group in the target may confer greater steric bulk and lipophilicity than 1a’s chloro-fluoro-phenyl group.

- Heterocyclic Moieties: Unlike H-89’s isoquinoline () or NAT-1’s thiazolidinone (), the target incorporates a thiophene ring.

- Side Chain Flexibility: The ethyl spacer in the target compound allows conformational flexibility, contrasting with the rigid indenoquinoline system of TAS-103 ().

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity : The isopropoxy group (logP ~2.5–3.0) likely increases lipophilicity compared to methoxy (logP ~1.5) or hydroxy (logP ~0.5) groups, as seen in NAT-1 ().

- Enzyme Inhibition Potential: Benzamide derivatives like H-89 () inhibit kinases (e.g., PKA), suggesting the target may exhibit similar activity. The acetyl-thiophene moiety could mimic ATP’s adenine ring in kinase binding.

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the acetyl group may mitigate this by reducing electron density.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring with an acetyl group and an ethyl chain, linked to a 4-isopropoxybenzamide moiety. The synthesis typically involves:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Acetylation : Employing acetic anhydride in the presence of a catalyst like pyridine.

- Benzamide Formation : Reacting 4-isopropoxybenzoic acid derivatives with appropriate reagents to yield the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 3 |

| HeLa (Cervical Cancer) | 20 ± 5 |

| A549 (Lung Cancer) | 25 ± 4 |

The data indicate that this compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action.

The biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to this compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains.

- Cancer Research : In a recent publication in Cancer Letters, researchers reported that this compound significantly reduced tumor size in xenograft models, showing promise as an adjunct therapy in cancer treatment .

- Toxicological Assessment : Toxicological studies have indicated that this compound has a favorable safety profile with minimal cytotoxicity to normal cells at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.